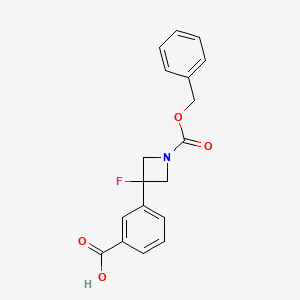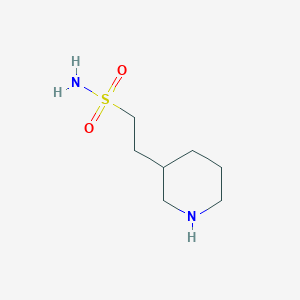
2-(Piperidin-3-yl)ethane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidin-3-yl)ethane-1-sulfonamide is a chemical compound that features a piperidine ring attached to an ethane sulfonamide group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yl)ethane-1-sulfonamide typically involves the reaction of piperidine with ethane sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperidin-3-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-3-yl)ethane-1-sulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Piperidin-3-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-(Piperidin-3-yl)ethane-1-sulfonamide can be compared with other piperidine derivatives such as:
Piperidine: A simple six-membered ring with one nitrogen atom, used as a precursor in organic synthesis.
N-(Piperidin-3-yl)ethane-1-sulfonamide: A similar compound with slight structural variations, used in similar applications.
2-Amino-4-(1-piperidine) pyridine: A derivative used as a dual inhibitor in cancer research.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H16N2O2S |
|---|---|
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
2-piperidin-3-ylethanesulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c8-12(10,11)5-3-7-2-1-4-9-6-7/h7,9H,1-6H2,(H2,8,10,11) |
InChI-Schlüssel |
JFCJDPFHPRVRHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CCS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



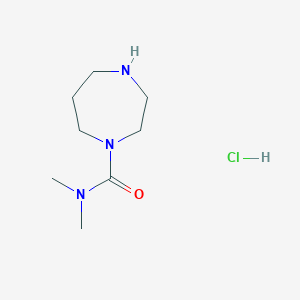
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B13516795.png)
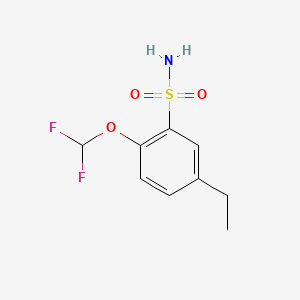
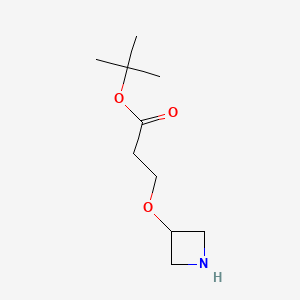
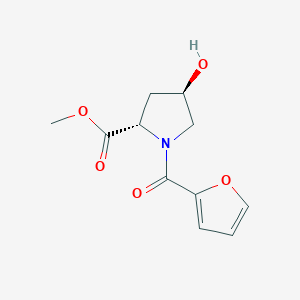
![1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride](/img/structure/B13516820.png)
![2-[3-(Aminomethyl)pentan-3-yl]pyridine](/img/structure/B13516823.png)
![Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate](/img/structure/B13516839.png)

![tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate](/img/structure/B13516842.png)
